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Compound of Interest

Hexyldimethyloctylammonium
Compound Name:
Bromide

Cat. No.: B574231

Disclaimer: Direct research on the application of hexyldimethyloctylammonium bromide in
drug delivery systems is limited. The following application notes and protocols are based on the
established roles and methodologies of structurally similar quaternary ammonium compounds
(QACSs), such as cetyltrimethylammonium bromide (CTAB) and didecyldimethylammonium
bromide (DDAB). Researchers should consider these as a starting point and optimize protocols
specifically for hexyldimethyloctylammonium bromide.

Introduction to Hexyldimethyloctylammonium
Bromide

Hexyldimethyloctylammonium bromide is a quaternary ammonium compound, a class of
cationic surfactants characterized by a positively charged nitrogen atom.[1][2] This positive
charge is a key feature that makes these molecules valuable in drug delivery. QACs like
hexyldimethyloctylammonium bromide can interact with negatively charged cell
membranes, enhancing the cellular uptake of therapeutic agents.[2][3] Their amphiphilic nature,
possessing both a hydrophilic head and a hydrophobic tail, allows them to self-assemble into
various nanostructures, such as micelles and liposomes, which can encapsulate and deliver
drugs.[3][4]

Chemical Properties:
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Property Value Reference
CAS Number 187731-26-6
Molecular Formula Ci6H36BrN [5]
Molecular Weight 322.37 g/mol [5]
Colorless to light orange to
Appearance _
yellow clear liquid
Purity >97.0%

Role in Drug Delivery Systems

Hexyldimethyloctylammonium bromide is anticipated to function in drug delivery systems in

several key roles, primarily due to its cationic and amphiphilic properties.

o Formation of Nanocarriers: As a surfactant, it can be a crucial component in the formation of

nanoparticles, liposomes, and micelles.[3][6] These nanocarriers can encapsulate both
hydrophobic and hydrophilic drugs, protecting them from degradation and controlling their

release.

e Enhanced Cellular Uptake: The positive charge of the quaternary ammonium group
facilitates interaction with the negatively charged cell membranes of cancer cells and
bacteria.[2][7] This electrostatic interaction can significantly improve the internalization of the

drug delivery system and the encapsulated therapeutic agent.

o Antimicrobial Properties: Quaternary ammonium compounds are known for their

antimicrobial activity.[8] This intrinsic property can be beneficial when formulating drug

delivery systems for treating infections, potentially leading to synergistic effects with the

encapsulated antibiotic.

» Transdermal Drug Delivery Enhancement: Cationic surfactants have been shown to improve

the penetration of drugs through the skin by interacting with the stratum corneum.[1][9]

Experimental Protocols
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The following are generalized protocols for the preparation of drug delivery systems that could
incorporate hexyldimethyloctylammonium bromide.

Protocol for Preparation of Cationic Liposomes

This protocol is adapted from the thin-film hydration method used for other cationic lipids.[10]
[11]

Materials:
e Hexyldimethyloctylammonium bromide

o Neutral lipid (e.g., Phosphatidylcholine - PC, Dioleoyl-sn-glycero-3-phosphoethanolamine -
DOPE)[11]

e Cholesterol

e Drug to be encapsulated

o Chloroform or another suitable organic solvent

e Phosphate-buffered saline (PBS) or other aqueous buffer
Procedure:

e Lipid Film Formation:

o Dissolve hexyldimethyloctylammonium bromide, the neutral lipid, and cholesterol in the
desired molar ratio in chloroform in a round-bottom flask.

o Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid
film on the flask wall.

o Further dry the film under a stream of nitrogen gas and then in a desiccator for at least 2
hours to remove residual solvent.[11]

e Hydration:
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o Hydrate the lipid film with a PBS solution containing the drug to be encapsulated. The
hydration is typically performed above the phase transition temperature of the lipids with
gentle agitation.

o This process results in the formation of multilamellar vesicles (MLVS).

e Size Reduction:

o To obtain unilamellar vesicles (LUVSs) of a specific size, subject the MLV suspension to
sonication (using a bath or probe sonicator) or extrusion through polycarbonate
membranes of a defined pore size (e.g., 100 nm).[10]

o Purification:

o Remove the unencapsulated drug by dialysis, size exclusion chromatography, or
ultracentrifugation.

Characterization:
 Particle Size and Polydispersity Index (PDI): Determined by Dynamic Light Scattering (DLS).

o Zeta Potential: Measured to confirm the positive surface charge imparted by
hexyldimethyloctylammonium bromide.

o Encapsulation Efficiency (%EE): Calculated using the formula: %EE = (Total Drug - Free
Drug) / Total Drug * 100 Free drug is quantified in the supernatant after separating the
liposomes.

Morphology: Visualized using Transmission Electron Microscopy (TEM) or Cryo-TEM.

Protocol for Preparation of Cationic Nanoparticles

This protocol describes a general method for preparing lipid-polymer hybrid nanoparticles.[12]
Materials:

o Hexyldimethyloctylammonium bromide
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Biodegradable polymer (e.g., PLGA)
Lecithin or another emulsifier

Drug to be encapsulated

Organic solvent (e.g., acetone, acetonitrile)

Aqueous solution

Procedure:

Organic Phase Preparation:
o Dissolve the polymer and the hydrophobic drug in an organic solvent.
Aqueous Phase Preparation:

o Dissolve hexyldimethyloctylammonium bromide and the emulsifier in an aqueous
solution.

Nanoprecipitation:
o Add the organic phase dropwise to the agueous phase under constant stirring.

o The polymer and lipid components will self-assemble into nanoparticles, encapsulating the
drug.

Solvent Evaporation:
o Remove the organic solvent by stirring at room temperature or using a rotary evaporator.
Purification:

o Wash and collect the nanopatrticles by centrifugation and resuspend them in a suitable
medium.

Characterization:
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o Similar characterization techniques as for liposomes (DLS, zeta potential, %EE, TEM) are
used.

Data Presentation

The following tables present hypothetical yet representative quantitative data for drug delivery
systems formulated with cationic surfactants, which can be used as a benchmark for systems
developed with hexyldimethyloctylammonium bromide.

Table 1: Physicochemical Properties of Cationic Liposomes

Formulation
(Molar Ratio of

Cationic Particle Size S5 Zeta Potential Encapsulation
Lipid:Neutral (nm) (mV) Efficiency (%)
Lipid:Choleste

rol)

1:10:4 120+ 5 0.15 +25+ 2 654

2:10:4 115+6 0.18 +35+ 3 725

4:10:4 130+ 7 0.21 +48 £ 4 78+3

Table 2: In Vitro Drug Release from Cationic Nanopatrticles

Time (hours) Drug Release (%) - pH 7.4 Drug Release (%) - pH 5.5

1 10+£15 18+2.0

4 25+2.1 40+ 25

8 40+ 3.0 65+ 3.2

12 55+2.8 8541

24 70+ 3.5 95+3.8
Visualizations
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Experimental Workflow for Cationic Liposome
Preparation
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Click to download full resolution via product page

Caption: Workflow for preparing cationic liposomes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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